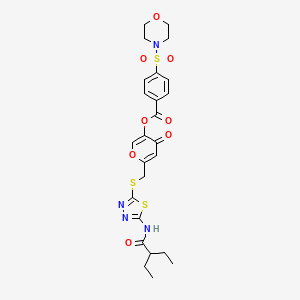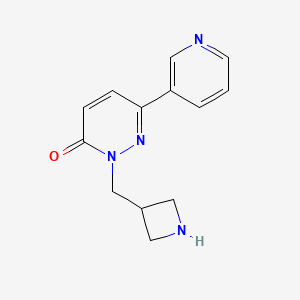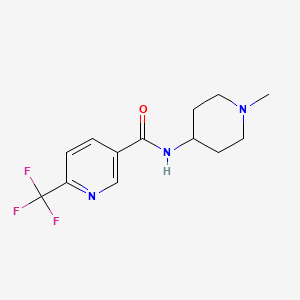![molecular formula C22H24N2O5S3 B2931978 2,4-bis[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine CAS No. 690989-15-2](/img/structure/B2931978.png)
2,4-bis[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The sulfonyl groups could contribute to the polarity of the molecule, while the tetrahydrofuran group could add some flexibility to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the sulfonyl groups might be susceptible to nucleophilic attack, while the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar sulfonyl groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Properties of Novel Polymers
Researchers have developed novel fluorinated polyamides utilizing sulfoxide-containing aromatic bis(ether amine) monomers. These polymers exhibit outstanding solubility in both polar and less polar solvents, can be cast into flexible and tough films, and show high thermal stability with glass-transition temperatures between 160-220°C and significant weight loss temperatures in nitrogen and air atmospheres, indicating potential applications in high-performance materials (Shockravi et al., 2009).
Development of Advanced Filtration Membranes
Novel sulfonated thin-film composite nanofiltration membranes have been created using sulfonated aromatic diamine monomers. These membranes demonstrate improved water flux and dye rejection capabilities due to enhanced surface hydrophilicity, offering potential advancements in water treatment technologies (Liu et al., 2012).
Antimicrobial and Antifungal Applications
A study on novel thiourea, hydrazine, fused pyrimidine, and 2-(4-substituted)anilinobenzoazole derivatives containing sulfonamido moieties has revealed their significant antimicrobial activity. These compounds, synthesized from sulfonamides, show promise in developing new antimicrobial agents (El-Gaby et al., 2002).
Olefination Reactions in Organic Synthesis
The Julia-Kocienski olefination reaction has been enhanced using 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, providing a method for the efficient synthesis of 1,2-disubstituted alkenes and dienes. This process highlights the utility of BTFP sulfones in organic synthesis, including the high-yielding and stereoselective synthesis of methoxylated stilbenes (Alonso et al., 2005).
Advancements in Polyimide Materials
New fluorinated polyimides have been synthesized, showing promising properties for electronic applications. These polyimides are soluble in various organic solvents, form transparent and flexible films, exhibit low moisture absorptions and dielectric constants, and maintain excellent thermal stability. These characteristics suggest potential applications in the electronics industry (Chung & Hsiao, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-bis-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S3/c1-15-5-9-18(10-6-15)31(25,26)21-20(23-14-17-4-3-13-29-17)30-22(24-21)32(27,28)19-11-7-16(2)8-12-19/h5-12,17,23H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHVBXPACUMWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-bis[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid](/img/structure/B2931900.png)

![1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B2931906.png)
![N-cyclopropyl-6-{[4-({[4-(propionylamino)phenyl]sulfonyl}amino)phenyl]thio}nicotinamide](/img/structure/B2931907.png)
![3-(2-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2931908.png)


![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2931911.png)
![N-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B2931912.png)
![7-Oxa-1-azaspiro[3.5]nonane hcl](/img/structure/B2931913.png)
